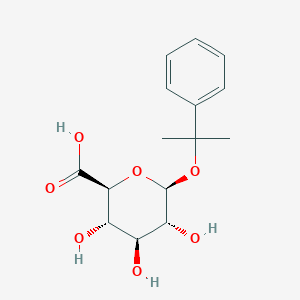
2-Phenyl-2-propyl glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-propyl glucuronide (PPG) is a metabolite of several drugs, including propoxyphene and methadone. It is a glucuronide conjugate that is formed in the liver and excreted in urine. PPG has gained attention in recent years due to its potential as a biomarker for drug use monitoring and forensic analysis.
Mecanismo De Acción
The exact mechanism of action of 2-Phenyl-2-propyl glucuronide is not fully understood. It is believed to be formed by the glucuronidation of propoxyphene or methadone in the liver. 2-Phenyl-2-propyl glucuronide is then excreted in urine. 2-Phenyl-2-propyl glucuronide may also have some pharmacological activity, as it has been shown to bind to opioid receptors in vitro.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-2-propyl glucuronide has no known physiological effects. It is a metabolite that is excreted in urine and has no known pharmacological activity. 2-Phenyl-2-propyl glucuronide has been shown to be stable in urine samples for up to 6 months at -20°C, making it a useful biomarker for drug use monitoring and forensic analysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-2-propyl glucuronide is a useful biomarker for drug use monitoring and forensic analysis due to its stability in urine samples and its specificity for propoxyphene and methadone use. However, 2-Phenyl-2-propyl glucuronide can also be detected in urine samples of individuals who have consumed poppy seeds or other substances that contain morphine or codeine. This can lead to false-positive results in drug testing. Additionally, 2-Phenyl-2-propyl glucuronide is not a reliable biomarker for detecting recent drug use, as it is excreted in urine for up to 3 days after drug administration.
Direcciones Futuras
Future research on 2-Phenyl-2-propyl glucuronide could focus on developing more sensitive and specific methods for detecting 2-Phenyl-2-propyl glucuronide in urine samples. This could include the use of mass spectrometry or other advanced analytical techniques. Additionally, 2-Phenyl-2-propyl glucuronide could be investigated as a potential biomarker for other drugs, such as fentanyl or oxycodone. Further research is also needed to understand the pharmacological activity of 2-Phenyl-2-propyl glucuronide and its potential as a therapeutic agent.
Métodos De Síntesis
2-Phenyl-2-propyl glucuronide can be synthesized by the enzymatic conjugation of 2-phenyl-2-propionic acid with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. 2-Phenyl-2-propyl glucuronide can also be synthesized in vitro by incubating propoxyphene or methadone with human liver microsomes.
Aplicaciones Científicas De Investigación
2-Phenyl-2-propyl glucuronide has been used as a biomarker for drug use monitoring and forensic analysis. It has been detected in urine samples of individuals who have taken propoxyphene or methadone. 2-Phenyl-2-propyl glucuronide can be used to differentiate between recent and past drug use, as it is excreted in urine for up to 3 days after drug administration. 2-Phenyl-2-propyl glucuronide has also been used to monitor compliance with drug treatment programs and to detect drug-facilitated sexual assault.
Propiedades
Número CAS |
106760-29-6 |
|---|---|
Nombre del producto |
2-Phenyl-2-propyl glucuronide |
Fórmula molecular |
C15H20O7 |
Peso molecular |
312.31 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylpropan-2-yloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O7/c1-15(2,8-6-4-3-5-7-8)22-14-11(18)9(16)10(17)12(21-14)13(19)20/h3-7,9-12,14,16-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,14-/m0/s1 |
Clave InChI |
IDKZSYGHWZFFSU-HNRZYHPDSA-N |
SMILES isomérico |
CC(C)(C1=CC=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES canónico |
CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Sinónimos |
2-P-2-P-G 2-phenyl-2-propyl glucuronide 2-phenylpropan-2-ol glucuronide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



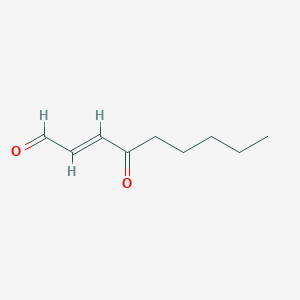
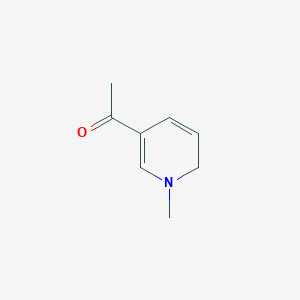
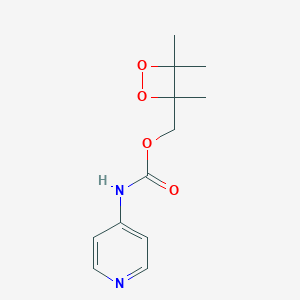
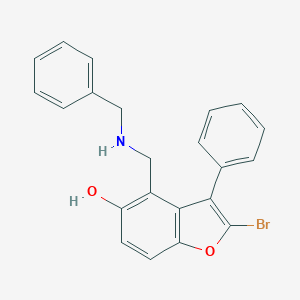
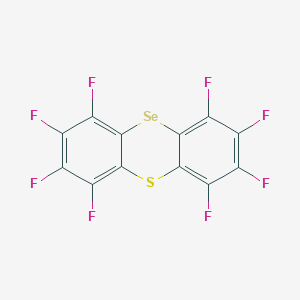
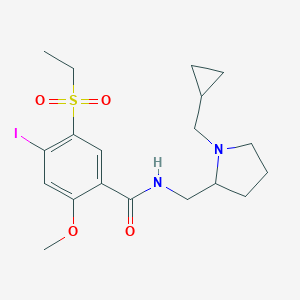
![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)
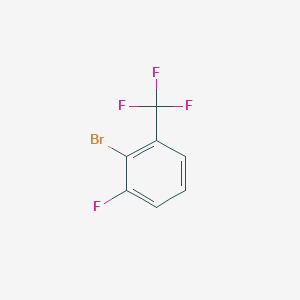
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)
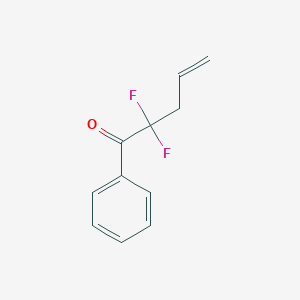

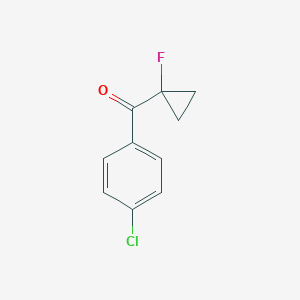
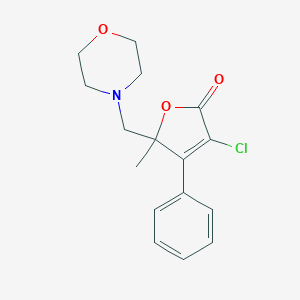
![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)